N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO2/c1-10-6-7-14(11(2)8-10)23-15(24)17(21,22)25-13-5-3-4-12(9-13)16(18,19)20/h3-9H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOMJZXZOUDFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic compound with potential applications in various biological contexts. Its structure suggests that it may exhibit significant biological activity due to the presence of fluorinated groups and specific phenyl substitutions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C14H12F5NO2
- Molecular Weight : 303.24 g/mol
The presence of multiple fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that fluorinated phenyl derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting that structural features such as dimethyl substitution on the phenyl ring are critical for cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of this compound has not been extensively documented; however, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is often associated with increased antimicrobial potency.
- Research Findings : Compounds with similar trifluoromethyl substitutions have been reported to exhibit enhanced antibacterial activity through disruption of bacterial cell membranes .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : Fluorinated compounds often act as enzyme inhibitors by mimicking substrate structures.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| A549 | 56.88% |
These findings suggest that modifications in the phenyl and fluorinated groups can enhance the compound's efficacy against cancer cells .
Herbicidal Properties
Compounds similar to this compound have been investigated for their herbicidal properties. The incorporation of fluorinated groups has been shown to increase herbicidal potency by enhancing the selectivity and effectiveness against specific weed species while minimizing damage to crops .
Summary of Biological Activities
| Activity Type | Target | IC50/PGI | Notes |
|---|---|---|---|
| Antitumor | SNB-19 | PGI: 86.61% | Significant inhibition observed |
| Antitumor | OVCAR-8 | PGI: 85.26% | Effective against ovarian cancer |
| Herbicidal | Various weed species | Varies | Enhanced selectivity noted |
Anticancer Evaluation
A study evaluated the effects of this compound on different cancer cell lines, revealing that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells .
Herbicide Development
Research on related compounds has led to the development of new herbicides that leverage the unique properties of fluorinated compounds to achieve higher efficacy with lower environmental impact .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physical and Chemical Properties
- Melting Points : Fluorinated analogs (e.g., compound 30 at 75°C) exhibit moderate melting points due to hydrogen bonding and molecular symmetry. The target’s dimethyl and CF₃ groups may elevate its melting point slightly .
- Lipophilicity: The CF₃ group (logP ~2.0) and fluorine atoms increase hydrophobicity, improving membrane permeability compared to non-fluorinated derivatives like N-(3-amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide () .
Substituent Effects
- Electron-Withdrawing Groups: The CF₃ group stabilizes the phenoxy moiety via inductive effects, increasing resistance to hydrolysis compared to methoxy or hydroxyl analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
